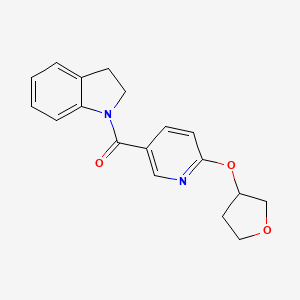

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)23-15-8-10-22-12-15/h1-6,11,15H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLYAPSCVGOUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine ring and the tetrahydrofuran moiety. Key steps may include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Pyridine Ring Formation: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Tetrahydrofuran Ring Introduction: The tetrahydrofuran ring can be incorporated via nucleophilic substitution reactions, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Chemical Biology: It is employed in the design of chemical probes to study biological pathways and molecular interactions.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to analogs with variations in key substituents. Below is a detailed analysis of structural modifications and their implications:

Heterocyclic Substitutions

- Tetrahydrofuran (THF) vs. For instance, THP-substituted analogs often exhibit logP values ~0.4 units higher than THF analogs due to the additional methylene group.

- THF vs. Thiophene: Substituting the oxygen-based THF with a sulfur-containing thiophene ring (e.g., as seen in compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ) introduces greater π-electron density and metabolic stability but reduces polarity, lowering solubility.

Pyridine Ring Modifications

- Pyridine vs. Benzene: Replacing the pyridine with a benzene ring eliminates the nitrogen atom, reducing hydrogen-bonding capacity and basicity, which may diminish target engagement.

Methanone Linker Variations

- Ketone vs. Ester/Amide: Replacing the methanone bridge with an ester or amide group introduces hydrolytic susceptibility, impacting compound stability under physiological conditions.

Comparative Data Table

Key Findings and Implications

- Oxygen vs. Sulfur Heterocycles: The THF-3-yloxy group in the target compound enhances solubility compared to thiophene analogs, as observed in impurity profiling studies .

- Steric Effects: Bulkier substituents (e.g., THP) reduce binding affinity, highlighting the importance of optimizing substituent size for target engagement.

- Analytical Methods: Structural characterization and purity assessment rely on techniques like X-ray crystallography (SHELX ) and HPLC/MS protocols, critical for differentiating closely related compounds.

Biological Activity

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological properties, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : CHNO

- Molecular Weight : 310.3 g/mol

- CAS Number : 2034389-36-9

The structure consists of an indole moiety linked to a pyridine ring with a tetrahydrofuran substituent, which may enhance its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that indolin derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific protein targets, suggesting that structural modifications, such as the inclusion of tetrahydrofuran, could improve binding affinity and selectivity.

Neuropharmacological Effects

Indolin derivatives have also been explored for their neuropharmacological effects. Research indicates that certain indole-based compounds can inhibit nitric oxide synthase (NOS), which plays a crucial role in neuroinflammation . This inhibition can lead to reduced neuronal damage in conditions such as neuropathic pain, highlighting the therapeutic potential of these compounds in treating neurological disorders.

Case Studies and Experimental Findings

- Cytotoxicity Assays :

- Inhibition of NOS :

Table 1: Summary of Biological Activities

Table 2: Structural Variations and Their Impact on Activity

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| Indolin with Tetrahydrofuran | Anticancer | Increased cytotoxicity |

| Indoline with bulky amine substitution | NOS Inhibition | Higher selectivity for neuronal NOS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.